molecular formula C4H11ClN2O B13726472 N'-hydroxy-2-methylpropanimidamide;hydrochloride

N'-hydroxy-2-methylpropanimidamide;hydrochloride

Cat. No.: B13726472
M. Wt: 138.59 g/mol
InChI Key: AERDUMGSGZFDGT-UHFFFAOYSA-N
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Description

N’-hydroxy-2-methylpropanimidamide;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is a derivative of Vasopressin, a peptide hormone that regulates the body’s retention of water . This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methylpropanimidamide;hydrochloride involves the reaction of 2-methylpropanimidamide with hydroxylamine hydrochloride under controlled conditions. The reaction typically occurs in an inert atmosphere at temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up by maintaining the same reaction conditions and using larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methylpropanimidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-methylpropanimidamide oxide, while reduction may produce N’-hydroxy-2-methylpropanimidamide .

Scientific Research Applications

N’-hydroxy-2-methylpropanimidamide;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methylpropanimidamide;hydrochloride involves its interaction with molecular targets and pathways related to water retention and regulation. As a derivative of Vasopressin, it likely binds to receptors involved in these processes, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxyisobutyramidine
  • 2-Hydroxy-2-methylpropanimidamide

Uniqueness

N’-hydroxy-2-methylpropanimidamide;hydrochloride is unique due to its specific molecular structure and its derivation from Vasopressin. This uniqueness makes it particularly valuable in research settings for studying water retention and regulation mechanisms .

Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

N'-hydroxy-2-methylpropanimidamide;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-3(2)4(5)6-7;/h3,7H,1-2H3,(H2,5,6);1H

InChI Key

AERDUMGSGZFDGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NO)N.Cl

Origin of Product

United States

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